molecular formula C12H16N4O B2407116 2-(4,6-dimethylpyrimidin-2-yl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 726198-95-4

2-(4,6-dimethylpyrimidin-2-yl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2407116
CAS No.: 726198-95-4
M. Wt: 232.287
InChI Key: PJYVZCQMJNAHEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,6-Dimethylpyrimidin-2-yl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that features both pyrimidine and pyrazolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of a pyrimidine derivative with a suitable pyrazolone precursor. One common method includes the reaction of 4,6-dimethyl-2-aminopyrimidine with a β-keto ester under acidic or basic conditions to form the desired pyrazolone ring.

    Starting Materials: 4,6-Dimethyl-2-aminopyrimidine and ethyl acetoacetate.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium ethoxide or an acid catalyst like hydrochloric acid.

    Procedure: The mixture is heated under reflux for several hours, followed by cooling and neutralization. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This may involve continuous flow reactors and automated systems to control reaction parameters precisely. Solvent recovery and recycling are also implemented to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be employed.

Major Products

The major products formed from these reactions include various substituted pyrazolones and pyrimidines, which can be further functionalized for specific applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and dyes due to its stability and reactivity.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. The pyrimidine ring can mimic nucleobases, allowing the compound to interfere with DNA and RNA synthesis. The pyrazolone moiety can chelate metal ions, inhibiting metalloenzymes and disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4,6-Dimethylpyrimidin-2-yl)-3H-pyrazol-3-one: Lacks the propyl group, leading to different pharmacokinetic properties.

    4,6-Dimethyl-2-phenylpyrimidine: Similar pyrimidine structure but with a phenyl group instead of the pyrazolone ring.

    5-Propyl-2,4-dihydro-3H-pyrazol-3-one: Lacks the pyrimidine ring, affecting its biological activity.

Uniqueness

2-(4,6-Dimethylpyrimidin-2-yl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its dual functionality, combining the properties of both pyrimidine and pyrazolone rings. This duality enhances its versatility in chemical reactions and broadens its range of biological activities.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines, offering potential for the development of new therapeutic agents and industrial applications.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-5-propyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-4-5-10-7-11(17)16(15-10)12-13-8(2)6-9(3)14-12/h6H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYVZCQMJNAHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=O)C1)C2=NC(=CC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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